Diethyl 2-(4-bromobenzyl)malonate
Overview
Description
Diethyl 2-(4-bromobenzyl)malonate is a chemical compound with the CAS Number: 70146-78-0 . Its molecular weight is 329.19 . The IUPAC name for this compound is diethyl 2-(4-bromobenzyl)malonate . It is stored at room temperature and has a physical form of liquid .
Synthesis Analysis
The synthesis of Diethyl 2-(4-bromobenzyl)malonate can be achieved through the Knoevenagel condensation reaction of 4-methylbenzaldehyde and diethyl malonate . This reaction occurs in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions .Molecular Structure Analysis
The InChI code for Diethyl 2-(4-bromobenzyl)malonate is 1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Enolates, such as Diethyl 2-(4-bromobenzyl)malonate, can be alkylated in the alpha position through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed .Physical And Chemical Properties Analysis
Diethyl 2-(4-bromobenzyl)malonate has a boiling point of 193-198°C at 14 mmHg . It has a flash point of 181°C . The compound is a liquid at room temperature and is sealed in dry storage .Scientific Research Applications
Application in Materials Science
- Specific Scientific Field : Materials Science
- Summary of the Application : This compound has been used in the growth and characterization of a crystalline specimen for various applications, including dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
- Methods of Application or Experimental Procedures : The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters were confirmed by XRD analysis, and the FTIR spectrum portrays the presence of major and active functional groups .
- Results or Outcomes : The thermal studies explained two major weight losses between 107 and 153 °C and 153 and 800 °C . The hardness profile of the crystal increases with an increase in load, confirming the reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The dielectric constant and dielectric loss were accurately measured and reported .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Compounds similar to “Diethyl 2-(4-bromobenzyl)malonate”, such as malonic ester and ethyl acetoacetate, are often used in organic synthesis methods known as the malonic ester synthesis and the acetoacetic ester synthesis . These methods provide routes to a wide variety of carboxylic acids and methyl ketones .
- Methods of Application or Experimental Procedures : In these methods, the enolate anion of the ester compound is alkylated through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
- Results or Outcomes : The result of these methods is the formation of α-substituted ketones, esters, lactones, or nitriles .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Compounds similar to “Diethyl 2-(4-bromobenzyl)malonate”, such as malonic ester and ethyl acetoacetate, are often used in organic synthesis methods known as the malonic ester synthesis and the acetoacetic ester synthesis . These methods provide routes to a wide variety of carboxylic acids and methyl ketones .
- Methods of Application or Experimental Procedures : In these methods, the enolate anion of the ester compound is alkylated through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
- Results or Outcomes : The result of these methods is the formation of α-substituted ketones, esters, lactones, or nitriles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl 2-[(4-bromophenyl)methyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUINVWBCZQIJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446228 | |
Record name | diethyl 2-(4-bromobenzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-bromobenzyl)malonate | |
CAS RN |
70146-78-0 | |
Record name | diethyl 2-(4-bromobenzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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